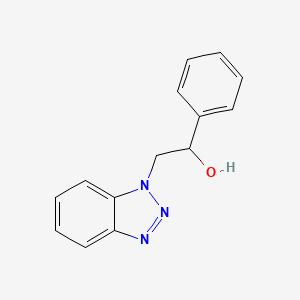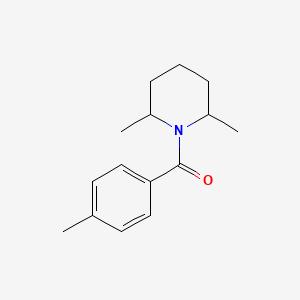
2-(Benzotriazol-1-yl)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzotriazol-1-yl)-1-phenylethanol, also known as BPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a stabilizer in plastics, rubber, and coatings.
Mechanism of Action
2-(Benzotriazol-1-yl)-1-phenylethanol is believed to exert its biological activity through its ability to scavenge free radicals and inhibit oxidative stress. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been shown to modulate the expression of various genes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(Benzotriazol-1-yl)-1-phenylethanol has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, suppressing the proliferation of cancer cells, and protecting against oxidative damage. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(Benzotriazol-1-yl)-1-phenylethanol is its low toxicity profile, which makes it suitable for use in various biological and medical applications. However, 2-(Benzotriazol-1-yl)-1-phenylethanol has limited solubility in water, which may limit its use in certain applications. Additionally, the synthesis of 2-(Benzotriazol-1-yl)-1-phenylethanol can be challenging and may require optimization of reaction conditions to achieve high yields.
Future Directions
There are several potential future directions for research on 2-(Benzotriazol-1-yl)-1-phenylethanol. One area of interest is the development of 2-(Benzotriazol-1-yl)-1-phenylethanol-based photostabilizers and UV absorbers for use in plastics and coatings. Another area of interest is the investigation of 2-(Benzotriazol-1-yl)-1-phenylethanol's anti-inflammatory and anti-tumor effects, which may lead to the development of new therapies for various diseases. Finally, the synthesis of new derivatives of 2-(Benzotriazol-1-yl)-1-phenylethanol may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, 2-(Benzotriazol-1-yl)-1-phenylethanol is a promising chemical compound that has potential applications in various fields, including plastics, coatings, and biomedicine. Its low toxicity profile and biological activity make it a promising candidate for further research and development. Further studies on 2-(Benzotriazol-1-yl)-1-phenylethanol's mechanism of action, biochemical and physiological effects, and future directions are needed to fully understand its potential applications.
Synthesis Methods
2-(Benzotriazol-1-yl)-1-phenylethanol can be synthesized through a two-step process involving the reaction of benzotriazole with benzaldehyde, followed by reduction with sodium borohydride. The yield of 2-(Benzotriazol-1-yl)-1-phenylethanol can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
Scientific Research Applications
2-(Benzotriazol-1-yl)-1-phenylethanol has been studied for its potential applications in various fields, including photostabilizers for plastics, UV absorbers for coatings, and corrosion inhibitors for metals. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been investigated for its biological activity, such as its anti-inflammatory and anti-tumor effects.
properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHYPQQQONNOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)



![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)

![4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide](/img/structure/B7519270.png)

![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
![4-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]-1-morpholin-4-ylbutan-1-one](/img/structure/B7519281.png)